molecular formula C21H16N2O3S2 B11217217 3-(1,3-benzodioxol-5-ylmethyl)-2-(benzylsulfanyl)thieno[3,2-d]pyrimidin-4(3H)-one

3-(1,3-benzodioxol-5-ylmethyl)-2-(benzylsulfanyl)thieno[3,2-d]pyrimidin-4(3H)-one

Cat. No.: B11217217
M. Wt: 408.5 g/mol
InChI Key: AOVKNSRJVUKSIX-UHFFFAOYSA-N
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Description

3-[(2H-1,3-BENZODIOXOL-5-YL)METHYL]-2-(BENZYLSULFANYL)-3H,4H-THIENO[3,2-D]PYRIMIDIN-4-ONE is a complex organic compound that has garnered interest in various scientific fields due to its unique structural features and potential applications. This compound contains a benzodioxole moiety, a thienopyrimidine core, and a benzylsulfanyl group, making it a subject of study for its chemical reactivity and biological activities.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-[(2H-1,3-BENZODIOXOL-5-YL)METHYL]-2-(BENZYLSULFANYL)-3H,4H-THIENO[3,2-D]PYRIMIDIN-4-ONE typically involves multi-step organic reactions. One common approach includes:

    Formation of the Benzodioxole Moiety: This step involves the reaction of catechol with formaldehyde under acidic conditions to form the benzodioxole ring.

    Synthesis of the Thienopyrimidine Core: This can be achieved by cyclization reactions involving thiophene derivatives and appropriate nitrogen sources.

    Introduction of the Benzylsulfanyl Group: This step involves the nucleophilic substitution of a benzyl halide with a thiol group attached to the thienopyrimidine core.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.

Chemical Reactions Analysis

Types of Reactions

3-[(2H-1,3-BENZODIOXOL-5-YL)METHYL]-2-(BENZYLSULFANYL)-3H,4H-THIENO[3,2-D]PYRIMIDIN-4-ONE can undergo various chemical reactions, including:

    Oxidation: The benzylsulfanyl group can be oxidized to form sulfoxides or sulfones.

    Reduction: The compound can be reduced to modify the thienopyrimidine core or the benzodioxole moiety.

    Substitution: Electrophilic or nucleophilic substitution reactions can occur at various positions on the molecule.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and m-chloroperbenzoic acid (m-CPBA).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are often used.

    Substitution: Reagents like alkyl halides, acyl chlorides, and various nucleophiles can be employed under appropriate conditions.

Major Products Formed

    Oxidation: Sulfoxides and sulfones.

    Reduction: Reduced forms of the thienopyrimidine core or benzodioxole moiety.

    Substitution: Substituted derivatives at various positions on the molecule.

Scientific Research Applications

Mechanism of Action

The mechanism of action of 3-[(2H-1,3-BENZODIOXOL-5-YL)METHYL]-2-(BENZYLSULFANYL)-3H,4H-THIENO[3,2-D]PYRIMIDIN-4-ONE involves its interaction with specific molecular targets. The compound may exert its effects by:

    Binding to Enzymes: Inhibiting or modulating the activity of enzymes involved in critical biological pathways.

    Interacting with Receptors: Modulating receptor activity to influence cellular signaling.

    Affecting Gene Expression: Altering the expression of genes involved in disease processes.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-[(2H-1,3-BENZODIOXOL-5-YL)METHYL]-2-(BENZYLSULFANYL)-3H,4H-THIENO[3,2-D]PYRIMIDIN-4-ONE is unique due to its combination of a benzodioxole moiety, a thienopyrimidine core, and a benzylsulfanyl group. This unique structure imparts distinct chemical reactivity and potential biological activities, setting it apart from other similar compounds.

Properties

Molecular Formula

C21H16N2O3S2

Molecular Weight

408.5 g/mol

IUPAC Name

3-(1,3-benzodioxol-5-ylmethyl)-2-benzylsulfanylthieno[3,2-d]pyrimidin-4-one

InChI

InChI=1S/C21H16N2O3S2/c24-20-19-16(8-9-27-19)22-21(28-12-14-4-2-1-3-5-14)23(20)11-15-6-7-17-18(10-15)26-13-25-17/h1-10H,11-13H2

InChI Key

AOVKNSRJVUKSIX-UHFFFAOYSA-N

Canonical SMILES

C1OC2=C(O1)C=C(C=C2)CN3C(=O)C4=C(C=CS4)N=C3SCC5=CC=CC=C5

Origin of Product

United States

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